N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Angiotensin II receptor antagonist AT1 receptor Imidazolyl-phenylacetamide SAR

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137‑99‑9) is a synthetic imidazolyl‑substituted phenylacetamide belonging to a class of compounds primarily investigated as angiotensin II (Ang II) receptor antagonists and antiatherosclerotic agents. The molecule features a 2‑methylimidazole head group connected via a five‑carbon pentoxy linker to a para‑acetamido‑substituted phenyl ring.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 88137-99-9
Cat. No. B12948668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide
CAS88137-99-9
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCCCOC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C17H23N3O2/c1-14-18-10-12-20(14)11-4-3-5-13-22-17-8-6-16(7-9-17)19-15(2)21/h6-10,12H,3-5,11,13H2,1-2H3,(H,19,21)
InChIKeyMCPUHHYGMKFCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-99-9): Key Chemotype & Procurement-Relevant Physicochemical Profile


N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137‑99‑9) is a synthetic imidazolyl‑substituted phenylacetamide belonging to a class of compounds primarily investigated as angiotensin II (Ang II) receptor antagonists and antiatherosclerotic agents [1]. The molecule features a 2‑methylimidazole head group connected via a five‑carbon pentoxy linker to a para‑acetamido‑substituted phenyl ring. Computed physicochemical properties include a molecular weight of 301.4 g mol⁻¹, an XLogP3‑AA of 2.3, a topological polar surface area (PSA) of 59.6 Ų, and a single hydrogen‑bond donor [2]. Two‑dimensional structural analysis identifies eight rotatable bonds and three hydrogen‑bond acceptors, parameters that influence conformational flexibility and target accommodation [2].

Why N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide Cannot Be Simply Substituted: Structural Determinants of Target Engagement & Selectivity


Generic substitution within the imidazolyl‑phenylacetamide family is unreliable because the precise geometry of the linker, the substitution pattern on the imidazole ring, and the nature of the phenyl‑amide terminus collectively dictate binding‑pocket complementarity and off‑target liability [1]. In the prototype Ang II antagonist series, elongating the alkyl linker from three to five carbons shifts the molecule from a partially buried to a fully extended binding mode, altering both potency and selectivity [2]. The 2‑methyl substituent on the imidazole ring further distinguishes the compound from unsubstituted imidazole analogs: it sterically restricts the orientation of the heterocycle within hydrophobic receptor sub‑pockets and attenuates CYP3A4‑mediated oxidative metabolism [3] [4]. Replacing the pentoxy ether with a shorter propoxy or a polar amino spacer—both common modifications in the chemical series—can dramatically reduce target residence time and introduce undesirable CYP inhibition profiles [2] [4]. Therefore, even compounds sharing the same molecular formula but differing in linker topology or imidazole substitution cannot be considered interchangeable without direct comparative efficacy and ADME data.

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide: Head-to-Head & Class-Level Quantitative Differentiation


Angiotensin II AT1 Receptor Antagonism: Linker-Length-Dependent Potency in the Imidazolyl-Phenylacetamide Series

Within the patented imidazolyl‑phenylacetamide chemical space, compounds featuring a five‑carbon alkyl linker (the motif present in the target compound) exhibit the optimal balance between conformational freedom and hydrophobic burial depth in the AT₁ receptor binding pocket, yielding the highest potency in the series [1]. In a closely related pair of imidazolyl‑phenylacetamides evaluated in rabbit aortic strip contraction assays, the 5‑carbon‑linked analog achieved pA₂ values of 8.9 ± 0.2, compared to 8.1 ± 0.3 for the 3‑carbon‑linked analog and 8.4 ± 0.2 for the 4‑carbon‑linked analog, representing a 6.3‑fold increase in functional antagonism relative to the propyl spacer [2]. The 2‑methyl substituent on the imidazole ring, as present in the target compound, is predicted to further enhance hydrophobic packing, although direct comparative data for the 2‑methyl vs. 2‑hydrogen substitution are not yet published (class‑level inference) [1].

Angiotensin II receptor antagonist AT1 receptor Imidazolyl-phenylacetamide SAR

CYP3A4 Inhibition Liability: Single-Point Metabolic Stability Comparison in Human Liver Microsomes

The target compound has been evaluated in a human liver microsome assay for inhibition of cytochrome P450 3A4 (CYP3A4), the enzyme responsible for metabolizing >50% of marketed drugs and a major source of clinical drug‑drug interactions [1]. Using midazolam as a probe substrate, the compound exhibited an IC₅₀ of 8,000 nM (8.0 µM) [1]. This value is >100‑fold higher (weaker inhibition) than that of the prototypical CYP3A4 inhibitor ketoconazole (IC₅₀ ≈ 0.05 µM) and >10‑fold higher than the moderate inhibitor fluconazole (IC₅₀ ≈ 0.7 µM) under comparable microsomal conditions [2]. Although a direct head‑to‑head comparison with other 2‑methylimidazolyl‑phenylacetamides is lacking, the single‑point data indicate that the target compound possesses a relatively low CYP3A4 inhibition liability within the chemical class, a valuable criterion for selecting candidates intended for *in vivo* pharmacology or combination therapy studies [1].

CYP3A4 inhibition Drug-drug interaction Human liver microsomes

Physicochemical Differentiation: Lipophilicity & Polar Surface Area vs. Shorter-Linker and Unsubstituted-Imidazole Analogs

The calculated partition coefficient (XLogP3‑AA) and topological polar surface area (PSA) of the target compound are 2.3 and 59.6 Ų, respectively [1]. In comparison, a hypothetical 3‑carbon‑linked 2‑methylimidazolyl‑phenylacetamide (propoxy analog) is predicted to have an XLogP of ≈1.8 and a PSA of ≈59.6 Ų (identical PSA due to the same heteroatom count), while the 2‑unsubstituted (1H‑imidazole) analog with a pentoxy linker is predicted to have an XLogP of ≈1.9 . The 2‑methyl group thus incrementally increases lipophilicity by ≈0.4 log P units relative to the unsubstituted imidazole, which may improve membrane permeability (log P range optimal for oral absorption: 1–3), but the PSA remains well below the 140 Ų threshold for blood‑brain barrier penetration, suggesting limited CNS exposure [2]. These subtle shifts in physicochemical properties, while modest in magnitude, are known to significantly influence solubility, protein binding, and first‑pass metabolism in the imidazolyl‑phenylacetamide class [2].

Lipophilicity Polar surface area Physicochemical SAR

Optimized Procurement Scenarios for N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide Derived from Quantitative Evidence


Development of Non‑Peptide Angiotensin II AT₁ Receptor Antagonists with Optimized Linker Geometry

The class‑level SAR demonstrating that a five‑carbon linker provides maximal AT₁ receptor antagonism (pA₂ ≈ 8.9) positions this compound as an advanced intermediate or reference ligand for medicinal chemistry programs targeting hypertension and atherosclerosis [1]. Its predicted high potency makes it a sensible choice for radioligand displacement assays and *in vivo* blood‑pressure telemetry studies where shorter‑linker analogs would require dose escalation to achieve equivalent target engagement [1] [2].

Metabolic Drug‑Drug Interaction Screening: Low‑Risk CYP3A4 Inhibitor for Polypharmacology

With a CYP3A4 IC₅₀ of 8 µM—well above the typical plasma concentrations achieved in rodent pharmacology models—this compound is a strategically safer candidate for studies involving co‑administration with CYP3A4‑cleared agents (e.g., midazolam, simvastatin) [3]. Procurement for ADME cassette screening can leverage this low inhibition liability to reduce confounding metabolic interactions in multi‑drug efficacy panels [3] [4].

Peripheral‑Selective Target Engagement with Limited CNS Penetration

The combination of an XLogP of 2.3 and a PSA of 59.6 Ų places the compound in the “peripheral window” – lipophilic enough for passive membrane permeability yet below the CNS‑penetrance threshold (PSA > 140 Ų) [5]. This profile supports its selection for cardiovascular or renal target indications where brain exposure is undesirable, as opposed to unsubstituted imidazole analogs with lower log P that may exhibit reduced cellular permeability [5].

Quote Request

Request a Quote for N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.